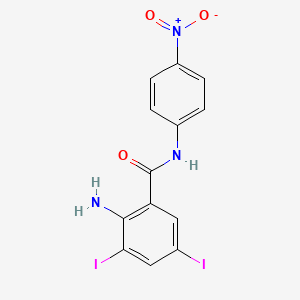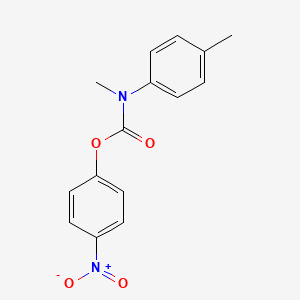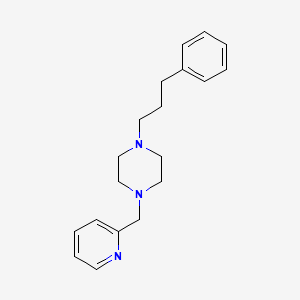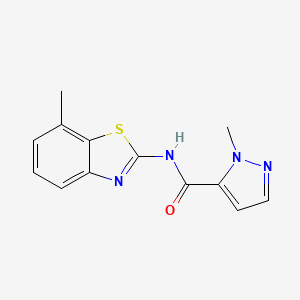![molecular formula C11H19F4N2O4P B12485913 4-[morpholin-4-yl(2,2,3,3-tetrafluoropropoxy)phosphoryl]morpholine](/img/structure/B12485913.png)
4-[morpholin-4-yl(2,2,3,3-tetrafluoropropoxy)phosphoryl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[morpholin-4-yl(2,2,3,3-tetrafluoropropoxy)phosphoryl]morpholine is a complex organic compound featuring a morpholine ring substituted with a phosphoryl group and a tetrafluoropropoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[morpholin-4-yl(2,2,3,3-tetrafluoropropoxy)phosphoryl]morpholine typically involves the reaction of morpholine with phosphoryl chloride and 2,2,3,3-tetrafluoropropanol under controlled conditions. The reaction proceeds through the formation of an intermediate phosphoryl morpholine, which is then reacted with the tetrafluoropropanol to yield the final product. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
4-[morpholin-4-yl(2,2,3,3-tetrafluoropropoxy)phosphoryl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can introduce various functional groups into the morpholine ring .
Aplicaciones Científicas De Investigación
4-[morpholin-4-yl(2,2,3,3-tetrafluoropropoxy)phosphoryl]morpholine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mecanismo De Acción
The mechanism of action of 4-[morpholin-4-yl(2,2,3,3-tetrafluoropropoxy)phosphoryl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can form hydrogen bonds and electrostatic interactions with active sites, while the tetrafluoropropoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A simpler analog without the phosphoryl and tetrafluoropropoxy groups.
4-[morpholin-4-yl(phenyl)phosphoryl]morpholine: A similar compound with a phenyl group instead of the tetrafluoropropoxy group.
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: Another morpholine derivative with different substituents.
Uniqueness
4-[morpholin-4-yl(2,2,3,3-tetrafluoropropoxy)phosphoryl]morpholine is unique due to the presence of both the phosphoryl and tetrafluoropropoxy groups, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C11H19F4N2O4P |
|---|---|
Peso molecular |
350.25 g/mol |
Nombre IUPAC |
4-[morpholin-4-yl(2,2,3,3-tetrafluoropropoxy)phosphoryl]morpholine |
InChI |
InChI=1S/C11H19F4N2O4P/c12-10(13)11(14,15)9-21-22(18,16-1-5-19-6-2-16)17-3-7-20-8-4-17/h10H,1-9H2 |
Clave InChI |
GMQKBWDBHBHIKA-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1P(=O)(N2CCOCC2)OCC(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yl)benzamide](/img/structure/B12485834.png)
![Methyl 3-{[(5-bromo-2-chlorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12485835.png)
![1-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12485840.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B12485844.png)

![5-Nitro-6-[2-(trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B12485867.png)
![5-{[2-(propan-2-yloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12485872.png)
![N-[8,8-dimethyl-5-(morpholin-4-yl)-2-(phenylcarbonyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridin-1-yl]furan-2-carboxamide](/img/structure/B12485873.png)

![Methyl 5-{[(3-bromophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12485886.png)
![4-[4-(dimethylamino)phenyl]-3-hydroxy-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12485894.png)
![N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B12485900.png)


